VPC-16606, with the CAS number 2027540-49-2, is a potent and selective inhibitor of estrogen receptor alpha (ERα)-dependent cell growth and gene expression. It is designed to disrupt the interaction between the ligand-binding domain of ERα and steroid receptor coactivator protein 3 (SRC-3), which is crucial for the transcriptional activity of ERα. This compound has garnered attention in cancer research, particularly in the context of estrogen receptor-positive breast cancer treatments.
VPC-16606 was developed as part of a series of benzothiophenone derivatives aimed at targeting mutant forms of estrogen receptors. It falls under the classification of small molecule inhibitors and is categorized as a selective estrogen receptor modulator (SERM). The compound is commercially available from various suppliers, including TargetMol Chemicals Inc. and MedKoo Biosciences, indicating its relevance in both research and potential therapeutic applications .
The synthesis of VPC-16606 involves several organic chemistry techniques, primarily focusing on modifications to the benzothiophenone core structure. While specific detailed synthetic routes are not extensively documented, it is known that derivatives such as VPC-16600 and VPC-16602 were synthesized by substituting sulfur with carbon and oxygen atoms, respectively, which significantly affected their biological activity .
The synthesis typically requires standard reagents used in organic chemistry, including oxidizing agents and nucleophiles. The development process emphasizes one-step synthesis methods to streamline production while maintaining high purity levels necessary for biological testing.
VPC-16606 has a molecular formula of C17H13ClN2O2S and a molecular weight of 344.82 g/mol. The compound's structure features a benzothiophenone moiety, which is pivotal for its interaction with ERα. The specific arrangement of atoms allows for effective binding within the receptor's ligand-binding domain.
VPC-16606 undergoes various chemical reactions typical for small organic molecules, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure to enhance biological activity or alter pharmacokinetic properties.
The compound's reactivity can be influenced by its functional groups, particularly the presence of chlorine and sulfur atoms, which may participate in electrophilic aromatic substitution or nucleophilic attack mechanisms during synthetic modifications or metabolic processes .
VPC-16606 exerts its biological effects primarily through competitive inhibition at the ERα ligand-binding domain. By binding to this site, it prevents the recruitment of coactivators like SRC-3, thereby inhibiting ERα-mediated transcriptional activity. This mechanism is particularly significant in estrogen-dependent cancers where ERα plays a critical role in tumor growth.
In vitro studies have demonstrated that VPC-16606 can effectively block ERα-coactivator interactions in a dose-dependent manner, showcasing an IC50 value of approximately 0.3 µM . The compound's ability to stabilize its conformation within the receptor pocket further enhances its inhibitory effects.
VPC-16606 is characterized by its solid state at room temperature with solubility in dimethyl sulfoxide (DMSO), making it suitable for various biological assays.
The compound exhibits stability under controlled storage conditions (e.g., -20°C for long-term storage). Its reactivity profile suggests potential for further modifications to enhance selectivity or potency against different ERα variants.
VPC-16606 has significant potential in scientific research, particularly in studies focused on estrogen receptor signaling pathways and their implications in breast cancer therapy. Its selective inhibition profile makes it a candidate for further development as a therapeutic agent aimed at treating hormone-dependent malignancies.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3